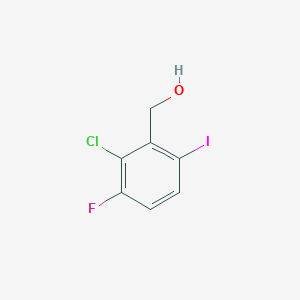
2-Chloro-3-fluoro-6-iodobenzenemethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-3-fluoro-6-iodobenzenemethanol is an organic compound that belongs to the class of halogenated benzene derivatives It is characterized by the presence of chlorine, fluorine, and iodine atoms attached to a benzene ring, along with a methanol group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-fluoro-6-iodobenzenemethanol typically involves multi-step reactions starting from commercially available precursors. One common method involves the halogenation of a benzene derivative followed by the introduction of the methanol group. For example, this compound can be synthesized through the following steps:
Halogenation: A benzene derivative is subjected to halogenation using reagents such as chlorine, fluorine, and iodine under controlled conditions.
Methanol Introduction: The halogenated benzene derivative is then reacted with methanol in the presence of a catalyst to introduce the methanol group.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of advanced catalysts, temperature control, and purification techniques to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-3-fluoro-6-iodobenzenemethanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-Chloro-3-fluoro-6-iodobenzaldehyde or 2-Chloro-3-fluoro-6-iodobenzoic acid.
Reduction: Formation of 2-Chloro-3-fluoro-6-iodobenzyl alcohol or 2-Chloro-3-fluoro-6-iodobenzene.
Substitution: Formation of various substituted benzene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Chloro-3-fluoro-6-iodobenzenemethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-3-fluoro-6-iodobenzenemethanol involves its interaction with molecular targets and pathways. The presence of halogen atoms can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The methanol group can also participate in hydrogen bonding and other interactions, affecting the compound’s overall activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-3-fluoro-6-methoxybenzaldehyde
- 2-Chloro-6-fluorobenzaldehyde
- 2-Chloro-3-fluoro-6-iodobenzaldehyde
Uniqueness
2-Chloro-3-fluoro-6-iodobenzenemethanol is unique due to the combination of chlorine, fluorine, and iodine atoms on the benzene ring along with the methanol group. This unique structure imparts distinct chemical properties and reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C7H5ClFIO |
|---|---|
Poids moléculaire |
286.47 g/mol |
Nom IUPAC |
(2-chloro-3-fluoro-6-iodophenyl)methanol |
InChI |
InChI=1S/C7H5ClFIO/c8-7-4(3-11)6(10)2-1-5(7)9/h1-2,11H,3H2 |
Clé InChI |
CLNOVODPALXQTI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1F)Cl)CO)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




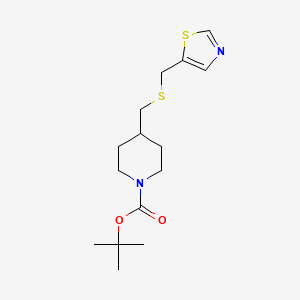
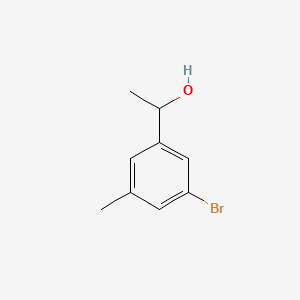
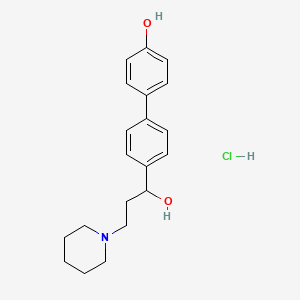
![6-Isopropyl-6-azaspiro[3.4]octan-2-amine](/img/structure/B13971852.png)

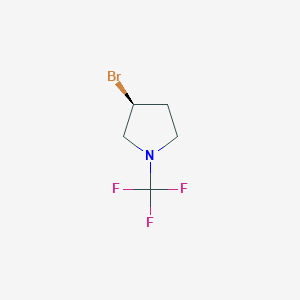
![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13971871.png)
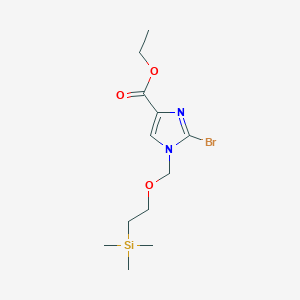
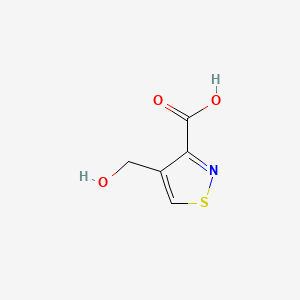

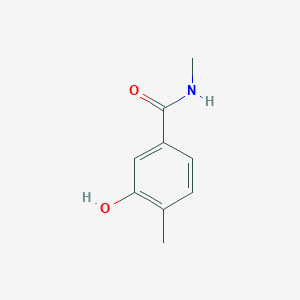
![2-[bis(carboxylatomethyl)amino]acetate;lead(2+)](/img/structure/B13971902.png)
